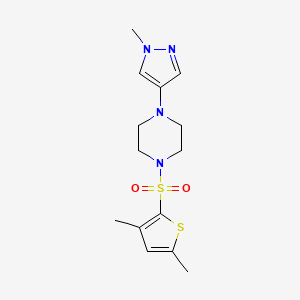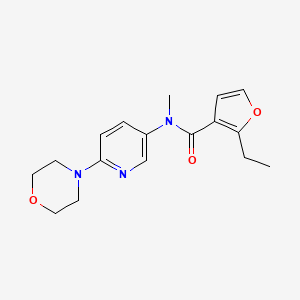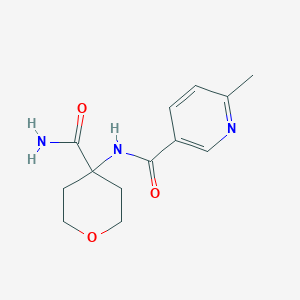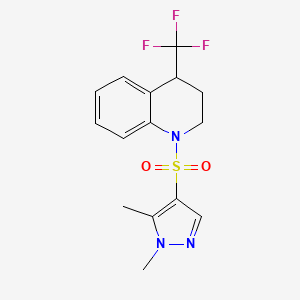
1-(3,5-Dimethylthiophen-2-yl)sulfonyl-4-(1-methylpyrazol-4-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethylthiophen-2-yl)sulfonyl-4-(1-methylpyrazol-4-yl)piperazine is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a sulfonyl group, a pyrazole ring, and a piperazine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylthiophen-2-yl)sulfonyl-4-(1-methylpyrazol-4-yl)piperazine typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the condensation of hydrazines with 1,3-diketones or other suitable precursors.
Formation of the Piperazine Ring: The piperazine ring is typically formed through the cyclization of ethylenediamine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Dimethylthiophen-2-yl)sulfonyl-4-(1-methylpyrazol-4-yl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonyl group may yield sulfides.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dimethylthiophen-2-yl)sulfonyl-4-(1-methylpyrazol-4-yl)piperazine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,5-Dimethylthiophen-2-yl)sulfonyl-4-(1-methylpyrazol-4-yl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
1-(3,5-Dimethylthiophen-2-yl)sulfonyl-4-(1-methylpyrazol-4-yl)morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.
Uniqueness
1-(3,5-Dimethylthiophen-2-yl)sulfonyl-4-(1-methylpyrazol-4-yl)piperazine is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. The presence of both a thiophene ring and a pyrazole ring, along with the sulfonyl and piperazine groups, makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
1-(3,5-dimethylthiophen-2-yl)sulfonyl-4-(1-methylpyrazol-4-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S2/c1-11-8-12(2)21-14(11)22(19,20)18-6-4-17(5-7-18)13-9-15-16(3)10-13/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQWEVRXKPCOCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)S(=O)(=O)N2CCN(CC2)C3=CN(N=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[2-(Oxan-4-yl)ethylsulfonylamino]methyl]benzoic acid](/img/structure/B6973292.png)
![N-[3-[1-[[5-(hydroxymethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]phenyl]benzamide](/img/structure/B6973298.png)
![1-[(5-Bromo-2-chlorophenyl)sulfonylamino]cyclopropane-1-carboxamide](/img/structure/B6973320.png)
![3-[3-(2-Ethylbenzimidazol-1-yl)piperidine-1-carbonyl]cyclobutan-1-one](/img/structure/B6973328.png)
![tert-butyl N-[3-[(5-methoxy-1H-indol-2-yl)amino]-3-oxopropyl]carbamate](/img/structure/B6973336.png)
![[(2R,4S)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methoxypyrrolidin-1-yl]-(2,4,5-trifluoro-3-hydroxyphenyl)methanone](/img/structure/B6973350.png)
![2-[3-(Methylsulfonylmethyl)piperidin-1-yl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B6973357.png)
![N-[[4-(difluoromethyl)phenyl]methyl]-2-(oxan-4-yl)ethanesulfonamide](/img/structure/B6973360.png)
![1-[4-(6-methoxy-2,3-dihydro-1H-indene-1-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B6973368.png)
![1-Methyl-3-(2-methyl-6-morpholin-4-ylpyridin-3-yl)-1-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B6973375.png)
![Potassium;2-[(2,3-dimethoxyphenyl)methylcarbamoylamino]-2-(oxan-3-yl)acetate](/img/structure/B6973391.png)


